Structural Elucidation of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Structural Elucidation of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the synthetically crucial intermediate, 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. As quinoline derivatives form the backbone of numerous therapeutic agents, precise structural characterization is paramount for drug discovery and development.[1][2] This document serves as a practical reference for researchers, offering predicted NMR data based on established substituent effects, a detailed experimental protocol for synthesis and data acquisition, and a framework for spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a self-validating system for the unambiguous structural confirmation of the title compound.
Introduction: The Quinoline Scaffold and the Imperative of NMR
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic molecules with a wide array of biological activities.[1][3] Derivatives of quinoline are known to possess antimalarial, antibacterial, anticancer, and antituberculosis properties, making them a focal point of intensive research in pharmacology.[1][2][4] The specific substitution pattern on the quinoline core dictates the molecule's pharmacological profile, highlighting the need for precise and unambiguous structural characterization.
Significance of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a key synthetic intermediate. The carbonyl chloride at the 4-position is a highly reactive functional group, enabling the facile synthesis of a diverse library of derivatives, such as amides, esters, and ketones. These modifications are crucial for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic efficacy and pharmacokinetic properties of lead compounds.
The Indispensable Role of NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[1] For complex molecules like quinoline derivatives, ¹H and ¹³C NMR provide unparalleled insight into the electronic environment and connectivity of every atom.[5][6]
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¹H NMR reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (spin-spin coupling).
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¹³C NMR provides a count of unique carbon atoms, offering a direct map of the carbon skeleton.
Accurate assignment of NMR signals is the definitive method for confirming the identity and purity of a synthesized compound, a non-negotiable requirement in drug development.[1]
Predicted NMR Spectral Data
Predicted ¹H NMR Chemical Shifts
The protons on the quinoline and phenyl rings exist in distinct electronic environments. The conversion from a carboxylic acid (-COOH) to a carbonyl chloride (-COCl) will most significantly impact the proton at position 5 (H5) due to the enhanced anisotropic effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.30 | s | - |
| H5 | ~8.90 | d | ~8.5 |
| H7 | ~7.85 | dd | ~8.5, 2.0 |
| H8 | ~8.20 | d | ~2.0 |
| H2'/H6' | ~8.15 | d | ~8.2 |
| H3'/H5' | ~7.35 | d | ~8.2 |
| -CH₃ | ~2.45 | s | - |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predictions are based on analogous structures and known substituent effects.
Predicted ¹³C NMR Chemical Shifts
The carbon skeleton provides a robust fingerprint of the molecule. The most significant change upon conversion to the carbonyl chloride will be the downfield shift of the carbonyl carbon (C=O) itself.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167.5 |
| C2 | ~158.0 |
| C3 | ~121.0 |
| C4 | ~145.0 |
| C4a | ~149.0 |
| C5 | ~126.0 |
| C6 | ~134.0 |
| C7 | ~132.0 |
| C8 | ~129.5 |
| C8a | ~124.0 |
| C1' | ~135.0 |
| C2'/C6' | ~129.8 |
| C3'/C5' | ~127.5 |
| C4' | ~141.0 |
| -CH₃ | ~21.5 |
Note: Chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.
Caption: Numbering scheme for NMR assignment.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is predicated on a robust synthetic and purification protocol followed by meticulous sample preparation.
Synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
This protocol details the conversion of the parent carboxylic acid to the target carbonyl chloride. This reaction is a standard procedure for activating carboxylic acids.[8][9]
Caption: Workflow for synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a scrubber containing NaOH solution), add 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (1.0 eq).
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Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
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Reaction: Heat the mixture to reflux (approximately 80°C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. This typically takes 2-4 hours.
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Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). This will yield the crude carbonyl chloride, often as a solid.
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Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be recrystallized from a non-protic solvent like hexanes or toluene. Crucially, the compound is moisture-sensitive and should be handled under anhydrous conditions.
Sample Preparation for NMR Analysis
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Weigh approximately 5-10 mg of the dry 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.[1]
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Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol
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Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
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Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol
-
Spectrometer: Same as for ¹H NMR.
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Key Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[1]
Caption: General workflow for NMR data acquisition and analysis.
Data Interpretation and Structural Verification
A systematic analysis of both ¹H and ¹³C spectra is required to confirm the structure.
-
¹H NMR Analysis:
-
Aromatic Region (7.0-9.0 ppm): Expect a series of doublets and double-doublets for the quinoline protons and two distinct doublets for the para-substituted phenyl ring. The downfield-most signal should be H5, shifted by the carbonyl group. The singlet around 8.3 ppm is characteristic of H3.
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Aliphatic Region (~2.45 ppm): A singlet integrating to three protons confirms the methyl group of the tolyl substituent.
-
Integration: The relative integrals of the signals should match the number of protons in each environment (e.g., 1H for each quinoline proton, 2H for each pair of phenyl protons, 3H for the methyl group).
-
-
¹³C NMR Analysis:
-
Count the number of signals. For the title compound, 17 distinct signals are expected, confirming the molecular asymmetry.
-
Carbonyl Carbon (~167.5 ppm): This deshielded signal is characteristic of a carbonyl chloride.
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Quaternary Carbons: Identify the carbons with no attached protons (e.g., C2, C4, C4a, C6, C8a, C1', C4'). These can be confirmed using a DEPT-135 experiment, where they will be absent.
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Advanced 2D NMR: For definitive and unambiguous assignment, especially in complex regions, 2D NMR experiments are invaluable:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments.
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Conclusion
This guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectra of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride. By combining predictive analysis based on known chemical principles with rigorous, detailed experimental protocols, researchers can confidently synthesize and characterize this valuable chemical intermediate. The application of these spectroscopic techniques is fundamental to ensuring the structural integrity of molecules progressing through the drug discovery pipeline, ultimately upholding the principles of scientific integrity and reproducibility.
References
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. (n.d.). TSI Journals.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (n.d.). Benchchem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals.
- Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.
- Khalil, M. I. (2025, January 16). Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds. Journal of Education for Pure Science-University of Thi-Qar.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Repository.
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). MDPI.
- Gök, D. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.
- 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. (n.d.). Sigma-Aldrich.
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